molecular formula C9H8N2O B13102566 6-Methoxyphthalazine

6-Methoxyphthalazine

Cat. No.: B13102566
M. Wt: 160.17 g/mol
InChI Key: LKPNNHQRYJGPSM-UHFFFAOYSA-N
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Description

6-Methoxyphthalazine is a heterocyclic compound belonging to the phthalazine family It is characterized by a phthalazine ring substituted with a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyphthalazine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for industrial applications, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

6-Methoxyphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxyphthalazine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DHFR, thereby disrupting bacterial growth and proliferation. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

    Phthalazine: The parent compound without the methoxy substitution.

    6-Chlorophthalazine: A similar compound with a chlorine atom instead of a methoxy group.

    6-Methylphthalazine: A derivative with a methyl group at the sixth position.

Uniqueness: 6-Methoxyphthalazine is unique due to its methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-methoxyphthalazine

InChI

InChI=1S/C9H8N2O/c1-12-9-3-2-7-5-10-11-6-8(7)4-9/h2-6H,1H3

InChI Key

LKPNNHQRYJGPSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=NC=C2C=C1

Origin of Product

United States

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